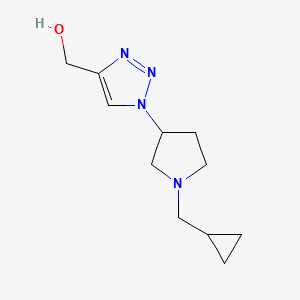
2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C10H9BrN2OS and its molecular weight is 285.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Mass Spectral Analysis
- The synthesis of compounds with thiophen-2-yl groups, including their mass spectral fragmentation patterns, has been studied to understand the structure of synthesized compounds better. For instance, Mohamed, Unis, and El-Hady (2006) investigated thiazole and imidazolidine derivatives, elucidating their structural aspects through mass spectrometry (Mohamed, Unis, & El-Hady, 2006).
Heterocyclic Compounds Synthesis
- Research on the preparation and identification of heterocyclic 1,2,4,5-tetrazines by Yeh et al. (1994) explored compounds with bromo and methoxy phenyl groups, contributing to the understanding of heterocyclic ring characteristics and potential applications (Yeh et al., 1994).
Antioxidant Properties and DFT Calculations
- Akbas et al. (2018) conducted a study on pyrimidine derivatives, evaluating their antioxidant properties and employing Density Functional Theory (DFT) calculations. This research contributes to the understanding of the antioxidant capabilities of compounds with similar structural features (Akbas et al., 2018).
Synthesis Involving Nitriles
- Al-Sheikh (2008) reported on the synthesis of mercapto-pyridazine and related derivatives, which highlights the versatility of thiophene compounds in synthesizing a wide range of chemical structures (Al-Sheikh, 2008).
Molecular Modeling and Antioxidant Evaluation
- The study by Althagafi (2022) on novel di-2-thienyl ketones festooned with thiazole or pyridine moiety provides insights into the antioxidant activities of these compounds, supported by molecular docking analysis. This research indicates the potential of thiophene-containing compounds as natural antioxidants (Althagafi, 2022).
Properties
IUPAC Name |
2-(2-bromoethyl)-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJLSIKTVRFCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


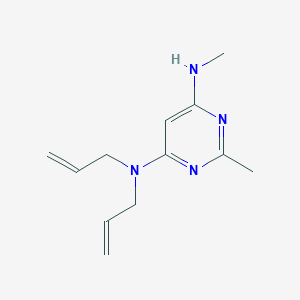




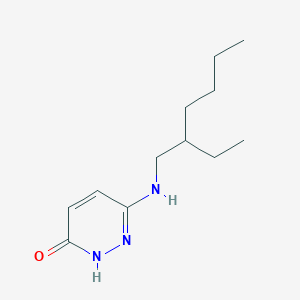
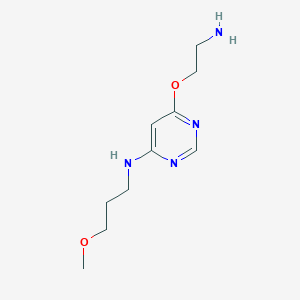
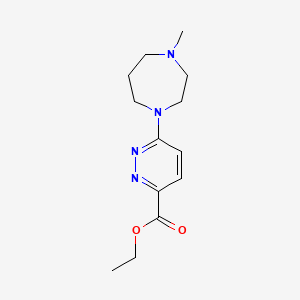


![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)


